
D-Fructose-2,5-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-2,5-13C2 is a fructose molecule labeled with two 13-carbon isotopes. This compound has the chemical formula C6H12O6 and a molar mass of 180.15588 g/mol . It is a colorless crystal that is soluble in water and is widely used in biochemical research to study metabolic pathways by tracking the transformation of the labeled carbon atoms .
Métodos De Preparación
This can be achieved by selective synthesis of 13C labels . One method involves the use of ionic liquid catalysts accompanied by metal salts such as strontium chloride to induce the formation of acetonides from D-fructose . This process is advantageous as it provides satisfactory yields without isomerization to more stable cyclic ketals .
Análisis De Reacciones Químicas
D-Fructose-2,5-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetone, and metal salts . For example, in the presence of concentrated sulfuric acid, D-fructose can form isomeric acetonides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
D-Fructose-2,5-13C2 is extensively used in scientific research, particularly in the study of metabolic pathways. By introducing a 13C isotope label into the molecule, researchers can follow its transformation in metabolic pathways such as fructose metabolism and glycolytic pathways . This compound is also used in nuclear magnetic resonance (NMR) spectroscopy to probe molecular structures and dynamics. Additionally, it finds applications in metabolic flux analysis, where it helps scrutinize carbon flow within metabolic pathways.
Mecanismo De Acción
The mechanism of action of D-Fructose-2,5-13C2 involves its incorporation into metabolic pathways where the 13C labels can be tracked. This allows researchers to study the transformation and flow of carbon atoms within these pathways . The molecular targets and pathways involved include fructose metabolism and glycolytic pathways .
Comparación Con Compuestos Similares
D-Fructose-2,5-13C2 is unique due to its dual 13C isotope labeling, which allows for detailed tracking of metabolic transformations. Similar compounds include other isotope-labeled fructose molecules such as D-Fructose-1-13C and D-Fructose-6-13C. These compounds also find applications in metabolic research but differ in the specific carbon atoms that are labeled, which can influence the pathways and transformations that can be studied.
Propiedades
Número CAS |
141258-84-6 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
182.141 |
Nombre IUPAC |
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1 |
Clave InChI |
BJHIKXHVCXFQLS-XRBZVELWSA-N |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Sinónimos |
Advantose FS 95-2,5-13C2; D-(-)-Fructose-2,5-13C2; D-(-)-Levulose-2,5-13C2; D-Arabino-2-hexulose-2,5-13C2; Fructose-2,5-13C2; Fruit Sugar-2,5-13C2; Fujifructo L 95-2,5-13C2; Furucton-2,5-13C2; Hi-Fructo 970-2,5-13C2; Krystar-2,5-13C2; Krystar 300-2,5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



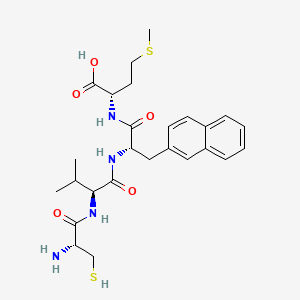
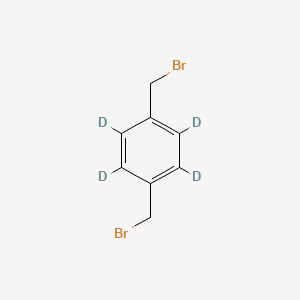
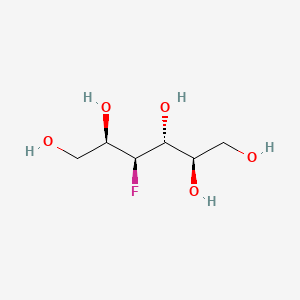
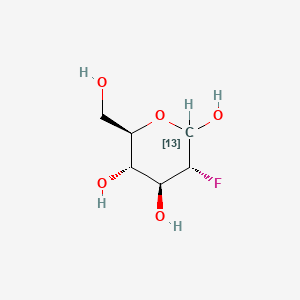
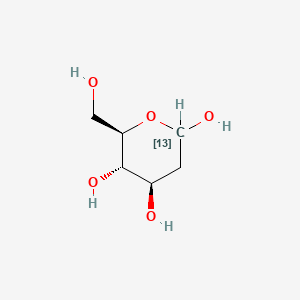
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

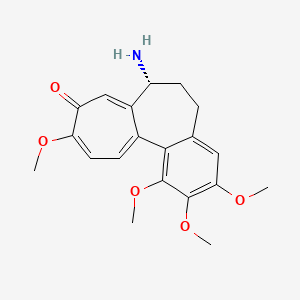
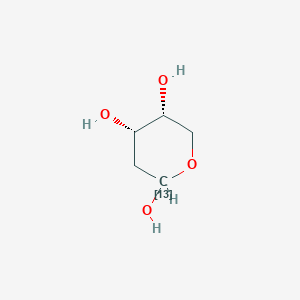
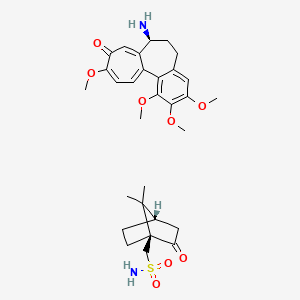
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
